Comparative Plasma Exposure: N,O-Didesmethyltramadol vs. Tramadol and Major Phase I Metabolites
In Greyhounds administered 9.9 mg/kg oral tramadol, the mean maximum plasma concentration (Cmax) of N,O-didesmethyltramadol (the unconjugated precursor) was 2372 ng/mL, which was 11-fold higher than tramadol (215.7 ng/mL) and 416-fold higher than O-desmethyltramadol (5.7 ng/mL) [1]. This demonstrates that the didesmethyl metabolite accumulates to significantly higher plasma levels than the parent drug and the primary active metabolite M1 in this model. The sulfate conjugate of this metabolite would be expected to exhibit even greater polarity and renal clearance, underscoring its importance as a terminal elimination product [2].
| Evidence Dimension | Mean maximum plasma concentration (Cmax) |
|---|---|
| Target Compound Data | 2372 ng/mL (for unconjugated N,O-didesmethyltramadol, precursor to sulfate conjugate) |
| Comparator Or Baseline | Tramadol: 215.7 ng/mL; O-desmethyltramadol (M1): 5.7 ng/mL; N-desmethyltramadol (M2): 379.1 ng/mL |
| Quantified Difference | N,O-didesmethyltramadol Cmax was 11.0-fold higher than tramadol and 416-fold higher than O-desmethyltramadol |
| Conditions | Greyhounds (n=6), single oral dose of 9.9 mg/kg tramadol HCl, plasma analyzed by LC-MS |
Why This Matters
The high plasma concentration of the precursor metabolite highlights the quantitative significance of the sulfate conjugation pathway, justifying the need for a dedicated reference standard for accurate bioanalytical measurement.
- [1] Kukanich B, Papich MG. Pharmacokinetics and antinociceptive effects of oral tramadol hydrochloride administration in Greyhounds. Am J Vet Res. 2011;72(2):256-62. View Source
- [2] Lintz W, et al. Biotransformation of tramadol in man and animal. Arzneimittelforschung. 1981;31(11):1932-43. View Source
